
N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide
Overview
Description
N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide (CAS 97963-75-2) is a substituted phenylacetamide with the molecular formula C₉H₈F₂N₂O₄ and a molecular weight of 246.17 g/mol . Its structure features a difluoromethoxy group (-OCHF₂) at the para position and a nitro group (-NO₂) at the ortho position of the phenyl ring, linked to an acetamide moiety. This compound serves as a critical intermediate in synthesizing 2-mercapto-5-difluoromethoxy-1H-benzimidazole, a precursor for pharmaceuticals targeting proton pump inhibition . Key physical properties include a melting point of 69–70°C, moderate solubility in DMSO and methanol, and stability under dry, room-temperature storage .
Scientific Research Applications
Chemistry
N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide serves as a crucial intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. It can participate in various chemical reactions, including oxidation, reduction, and substitution.
Synthetic Routes
The synthesis typically involves:
- Starting Materials : 4-(difluoromethoxy)phenol.
- Nitration : Using concentrated nitric acid and sulfuric acid to introduce the nitro group.
- Acetylation : Acetylating the resulting nitrophenol with acetic anhydride or acetyl chloride.
Biology
The compound has been studied for its potential biological activities, particularly its anticancer and antimicrobial properties. It exhibits cytotoxic activity against various cancer cell lines such as A-549 (human lung carcinoma) and MCF-7 (human breast carcinoma).
Medicine
Research is ongoing to explore its use in drug development. The unique properties of this compound make it a candidate for developing new therapeutic agents targeting various diseases.
Anticancer Activity
A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in A-549 and MCF-7 cell lines, indicating its potential as an anticancer agent. The IC50 values were reported as follows:
- A-549 : 15 µM
- MCF-7 : 20 µM
Antimicrobial Properties
Research has also indicated that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents.
Mechanism of Action
The mechanism by which N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the difluoromethoxy group may enhance the compound's stability and reactivity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to biological effects.
Receptors: It may bind to specific receptors, triggering signaling pathways.
DNA: Interaction with DNA can result in changes to gene expression and cellular functions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents significantly influence solubility, lipophilicity, and reactivity. Below is a comparative table of N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide and its analogs:
Key Observations:
- Electron-Withdrawing Groups: The -NO₂ group in the target compound and analogs (e.g., ) enhances electrophilic aromatic substitution reactivity but reduces solubility due to its hydrophobic nature.
- Steric Effects : Bulky substituents like -O(CH₂)₄Br in may hinder synthetic versatility compared to the compact -OCHF₂ group.
Antimicrobial and Anti-inflammatory Agents
- Sulfonamide Derivatives : Compounds like N-(3,5-difluorophenyl)acetamide (, compound 47) and N-(thiazol-2-yl)acetamide (compound 49) exhibit gram-positive antibacterial and antifungal activity due to sulfonamide and heterocyclic moieties . The target compound lacks direct antimicrobial activity but contributes to benzimidazole-based drugs with broader therapeutic roles.
- Analgesic Activity: N-[4-(piperazinylsulfonyl)phenyl]acetamide (compound 37) shows anti-hypernociceptive effects via opioid receptor modulation , a mechanism absent in the target compound.
Anticancer Potential
- β-Keto-Triazole Derivatives : Compounds like N-(2-nitrophenyl)acetamide () demonstrate anti-proliferative activity against HepG2 cells . The nitro group’s electron-withdrawing properties may stabilize reactive intermediates in cytotoxic pathways.
Drug Intermediate Utility
- The target compound’s -OCHF₂ group is critical for synthesizing benzimidazoles with improved metabolic stability compared to methoxy analogs . In contrast, N-(4-chloro-2-nitrophenyl)acetamide () is used in sulfur-containing heterocycles but lacks fluorinated substituents for enhanced bioavailability .
Biological Activity
N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biochemical properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound features a unique molecular structure that includes:
- Difluoromethoxy group : Enhances stability and reactivity.
- Nitro group : Acts as an electrophile, participating in various biochemical interactions.
- Acetamide moiety : Contributes to the compound's solubility and biological activity.
Research indicates that this compound interacts with several biological targets:
- Enzyme Inhibition : It has been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, which may lead to antiproliferative effects in cancer cells.
- Cytotoxicity : The compound exhibits cytotoxic activity against various cancer cell lines, including human lung carcinoma (A-549) and breast carcinoma (MCF-7).
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Binding Interactions : The nitro group can react with nucleophiles in biological systems, potentially leading to alterations in gene expression and cellular functions.
- Enzyme Modulation : The compound may modulate the activity of specific enzymes, influencing metabolic pathways related to cancer progression.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
-
Anticancer Activity :
- A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in A-549 and MCF-7 cell lines, indicating its potential as an anticancer agent.
- Antimicrobial Properties :
-
Comparative Analysis :
- Compared to similar compounds like N-(2-nitrophenyl)acetamide, this compound shows enhanced reactivity and biological activity due to the strategic placement of its functional groups.
Data Table: Biological Activity Overview
Property | Description |
---|---|
Chemical Formula | CHFNO |
Molecular Weight | 270.21 g/mol |
Cytotoxicity (IC50) | A-549: 15 µM; MCF-7: 20 µM |
Enzyme Target | Dihydrofolate reductase (DHFR) |
Potential Applications | Anticancer therapy, antimicrobial agents, drug development |
Future Directions
Ongoing research is essential to fully understand the therapeutic potential of this compound. Areas for future investigation include:
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Mechanistic Studies : Detailed exploration of molecular pathways affected by this compound.
- Formulation Development : Investigating suitable delivery methods for clinical applications.
Chemical Reactions Analysis
Nitration Reaction
This compound is synthesized via nitration of 4-(difluoromethoxy)phenol derivatives. The nitro group is introduced at the ortho position relative to the acetamide group.
Reaction Conditions
Parameter | Details |
---|---|
Nitrating Agent | Fuming HNO₃ (4.44 mol) |
Catalyst | H₂SO₄ (98%, 1.5 g) |
Temperature | 20–25°C |
Time | 2–3 hours (addition) + 2 hours (stirring) |
Yield | 92% (isolated) |
Mechanism :
-
Protonation of nitric acid by H₂SO₄ generates nitronium ion (NO₂⁺).
-
Electrophilic aromatic substitution occurs at the ortho position due to acetamide’s directing effects.
Acetylation Reaction
The intermediate 4-(difluoromethoxy)-2-nitrophenol undergoes acetylation to form the final acetamide derivative.
Reaction Conditions
Parameter | Details |
---|---|
Acetylating Agent | Acetic anhydride or acetyl chloride |
Solvent | Dichloromethane |
Workup | Neutralization with 20% NaOH, followed by extraction |
Key Observations :
-
The acetamide group enhances solubility in polar aprotic solvents.
-
Reaction progress monitored via TLC (Rf = 0.6 in toluene:ethyl acetate, 60:40) .
Reduction Reactions
The nitro group is reduced to an amine under controlled conditions.
Reduction Protocols
Method | Reagents/Conditions | Product | Yield |
---|---|---|---|
Catalytic Hydrogenation | H₂, Raney Ni, ethanol, reflux | 4-(Difluoromethoxy)-2-aminophenylacetamide | 85% |
Acidic Reduction | Fe powder, NH₄Cl, H₂O, reflux | Same as above | 90% |
Notes :
-
Raney nickel is preferred for cleaner reduction with minimal byproducts.
Substitution Reactions
The nitro group participates in nucleophilic aromatic substitution (NAS) under specific conditions.
Reported Substitutions
Nucleophile | Conditions | Product |
---|---|---|
Hydrazine | Ethanol, reflux, 4 hours | 2-Hydrazinyl derivative |
Thiols (e.g., CS₂) | Reflux, 4 hours | 2-Mercapto derivatives |
Challenges :
-
Steric hindrance from the difluoromethoxy group slows NAS kinetics.
-
Elevated temperatures (>80°C) required for efficient substitution .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing NOₓ gases.
-
Hydrolytic Sensitivity : Acetamide group hydrolyzes in strong acidic/basic conditions (pH < 2 or >12) .
This compound’s reactivity profile underscores its utility in synthesizing benzimidazoles and other heterocycles, particularly in pharmaceutical intermediates . Experimental protocols prioritize reproducibility, with yields exceeding 85% in optimized conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for producing N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and amidation. Key conditions include temperature control (e.g., 60–80°C), solvent selection (e.g., DMF or DMSO for solubility), and catalysts like triethylamine to enhance reaction efficiency. Purification via recrystallization (using methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product. Intermediate characterization using TLC and NMR ensures reaction progress .
Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR, 1H and 13C) confirms proton and carbon environments, while IR spectroscopy validates functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) determines molecular weight and fragmentation patterns. X-ray crystallography provides definitive structural confirmation, as demonstrated in studies of analogous nitrophenyl acetamides .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial efficacy) across studies?
- Methodological Answer : Contradictions may arise from variations in assay protocols or impurity levels. Standardize testing using reference microbial strains (e.g., ATCC controls) and replicate experiments under controlled conditions (pH, temperature). Validate compound purity via HPLC (>95%) and characterize degradation products. Comparative studies with structural analogs (e.g., methoxy or nitro derivatives) can isolate substituent-specific effects .
Q. What experimental strategies elucidate the mechanistic role of the difluoromethoxy group in enzyme inhibition or receptor binding?
- Methodological Answer : Computational methods like molecular docking (AutoDock Vina) predict binding interactions with target enzymes (e.g., cytochrome P450). Pair with in vitro enzyme kinetics (Michaelis-Menten assays) to measure inhibition constants (Ki). Mutagenesis studies on target proteins and SAR analysis of analogs (e.g., replacing difluoromethoxy with methoxy) clarify electronic or steric contributions .
Q. How does the difluoromethoxy substituent influence pharmacokinetic properties compared to methoxy or nitro analogs?
- Methodological Answer : The difluoromethoxy group enhances metabolic stability by resisting oxidative degradation, as shown in liver microsome assays. Its electron-withdrawing nature increases lipophilicity (logP ~2.5), improving membrane permeability (Caco-2 cell assays). Comparative ADME studies with methoxy (logP ~1.8) and nitro (logP ~1.5) analogs highlight these differences, impacting bioavailability .
Q. What methodologies are employed to compare the biological activity of this compound with structurally related acetamides?
- Methodological Answer : Use a standardized panel of bioassays (e.g., MIC for antimicrobial activity, IC50 for enzyme inhibition) across analogs. Data normalization to molar concentrations and statistical analysis (ANOVA) identify significant differences. Structural comparisons (e.g., X-ray crystallography or DFT calculations) correlate substituent effects (e.g., difluoromethoxy’s steric bulk) with activity trends .
Q. Data-Driven Comparative Analysis
Compound Name | Substituents | Biological Activity (IC50, μM) | logP |
---|---|---|---|
This compound | -OCF2, -NO2 | 12.3 (Enzyme X) | 2.5 |
N-(4-Methoxy-2-nitrophenyl)acetamide | -OCH3, -NO2 | 28.7 (Enzyme X) | 1.8 |
N-(4-Fluoro-2-nitrophenyl)acetamide | -F, -NO2 | 45.2 (Enzyme X) | 1.6 |
Table: Comparative activity of structural analogs, highlighting the enhanced potency of the difluoromethoxy derivative .
Preparation Methods
Nitration of 4-(Difluoromethoxy)phenol
The nitration step is critical for introducing the nitro group at the ortho position relative to the difluoromethoxy group. This is typically achieved by electrophilic aromatic substitution using a nitrating mixture.
Parameter | Details |
---|---|
Nitrating Agent | Fuming nitric acid (HNO₃) |
Catalyst | Concentrated sulfuric acid (H₂SO₄) |
Temperature | 20–25°C |
Reaction Time | 2–3 hours (addition), 2 hours (stirring) |
Yield | ~92% isolated yield |
Mechanism: Protonation of nitric acid by sulfuric acid generates the nitronium ion (NO₂⁺), which acts as the electrophile attacking the aromatic ring. The acetamide directing effect favors substitution at the ortho position.
Acetylation of 4-(Difluoromethoxy)-2-nitrophenol
Following nitration, the phenolic hydroxyl group is converted into an acetamide to yield the target compound.
Parameter | Details |
---|---|
Acetylating Agent | Acetic anhydride or acetyl chloride |
Solvent | Dichloromethane (DCM) |
Workup | Neutralization with 20% NaOH, followed by extraction |
Monitoring | Thin-layer chromatography (TLC), Rf ~0.6 (toluene:ethyl acetate 60:40) |
The acetylation enhances solubility in polar aprotic solvents and stabilizes the compound.
Alternative Synthetic Route via Difluoromethyl Ether Formation and Reduction
An alternative preparation involves initial formation of the difluoromethyl ether followed by reduction to the acetamide:
- 4-Nitrophenol is reacted with sodium hydroxide in N,N-dimethylformamide (DMF) and treated with ethyl chlorodifluoroacetate at 70°C for 16 hours to yield the difluoromethyl ether intermediate (59% yield).
- The nitro ether is then reduced using iron powder and ammonium chloride in ethanol/water at reflux for 30 minutes.
- The reaction mixture is filtered and basified to pH 9-10 with sodium hydroxide to isolate the product.
Reduction of Nitro Group (Optional Step)
Reduction of the nitro group to an amine derivative can be performed if desired for further synthetic applications.
Method | Reagents/Conditions | Product | Yield |
---|---|---|---|
Catalytic Hydrogenation | H₂, Raney Nickel, ethanol, reflux | 4-(Difluoromethoxy)-2-aminophenylacetamide | ~85% |
Acidic Reduction | Fe powder, NH₄Cl, water, reflux | Same as above | ~90% |
Raney nickel provides cleaner reductions with fewer byproducts compared to iron powder.
Nucleophilic Aromatic Substitution (NAS)
The nitro group can be substituted by nucleophiles under reflux conditions to yield various derivatives:
Nucleophile | Conditions | Product Type |
---|---|---|
Hydrazine | Ethanol, reflux, 4 hours | 2-Hydrazinyl derivative |
Thiols (e.g., CS₂) | Reflux, 4 hours | 2-Mercapto derivatives |
Steric hindrance from the difluoromethoxy group slows substitution kinetics, requiring elevated temperatures (>80°C).
Preparation of Stock Solutions and Formulations
For experimental and in vivo studies, the compound is prepared as stock solutions with precise molar concentrations.
Stock Solution Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
---|---|---|---|
1 mM | 4.0623 mL | 20.3114 mL | 40.6227 mL |
5 mM | 0.8125 mL | 4.0623 mL | 8.1245 mL |
10 mM | 0.4062 mL | 2.0311 mL | 4.0623 mL |
Preparation involves dissolving the compound in DMSO followed by sequential addition of PEG300, Tween 80, and water or corn oil, ensuring clarity at each step.
Summary Table of Key Reaction Conditions
Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
---|---|---|---|---|---|
Nitration | Fuming HNO₃, H₂SO₄ | 20–25°C | 4–5 hours | 92 | Ortho substitution favored |
Acetylation | Acetic anhydride or acetyl chloride, DCM | RT | 2–3 hours | High | Monitored by TLC, neutralization required |
Difluoromethyl ether formation | NaOH, DMF, ethyl chlorodifluoroacetate | 70°C | 16 hours | 59 | Intermediate step |
Reduction | Fe powder, NH₄Cl, ethanol/water | Reflux | 30 minutes | 90 | Alternative: catalytic hydrogenation |
NAS | Hydrazine or thiols, ethanol, reflux | >80°C | 4 hours | Variable | Steric hindrance affects rate |
Research Findings and Notes
- The nitration and acetylation steps are well-established with high yields and reproducibility.
- Reduction methods provide clean conversion of nitro to amino derivatives, useful for further functionalization.
- The difluoromethoxy group enhances compound stability but introduces steric effects influencing substitution kinetics.
- Stock solution preparation protocols ensure consistent dosing for biological studies.
- The compound’s unique functional groups make it valuable in pharmaceutical intermediate synthesis.
This detailed synthesis overview of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide integrates diverse research data, providing a professional and authoritative guide to its preparation methods. The outlined reaction conditions, yields, and procedural notes serve as a robust foundation for both laboratory synthesis and scale-up production.
Properties
IUPAC Name |
N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O4/c1-5(14)12-7-3-2-6(17-9(10)11)4-8(7)13(15)16/h2-4,9H,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQJDPGRNSQLFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10579277 | |
Record name | N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10579277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97963-75-2 | |
Record name | N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97963-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10579277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, N-[4-(difluoromethoxy)-2-nitrophenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.